4-Chloro-3-fluorobenzoate d’éthyle

Vue d'ensemble

Description

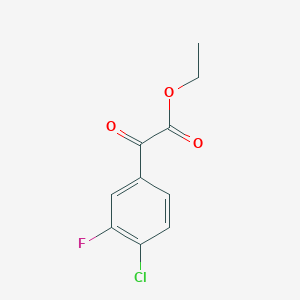

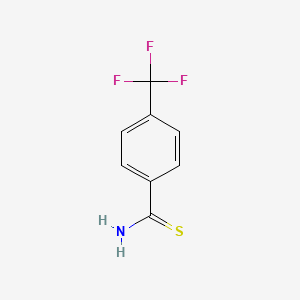

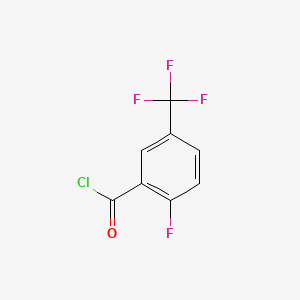

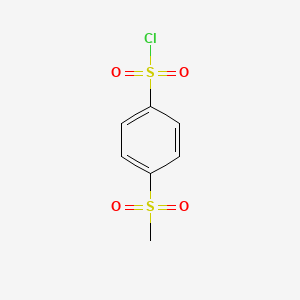

Ethyl 4-chloro-3-fluorobenzoylformate is a useful research compound. Its molecular formula is C10H8ClFO3 and its molecular weight is 230.62 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 4-chloro-3-fluorobenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-chloro-3-fluorobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-3-fluorobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique : Bloc de construction pour les composés fluorés

4-Chloro-3-fluorobenzoate d’éthyle : sert de bloc de construction polyvalent en synthèse organique, en particulier pour l’introduction d’atomes de fluor dans les molécules. La présence de fluor peut modifier de manière significative les propriétés physiques, chimiques et biologiques des composés, ce qui rend ce réactif précieux pour la synthèse d’analogues fluorés de produits pharmaceutiques et d’agrochimique .

Chimie médicinale : Conception et développement de médicaments

En chimie médicinale, ce composé est utilisé pour créer des intermédiaires qui sont essentiels à la conception et au développement de nouveaux médicaments. Sa capacité à former des liaisons esters avec une variété d’amines et d’alcools permet de générer un éventail diversifié de pharmacophores potentiels .

Science des matériaux : Recherche sur les polymères

Les chercheurs en science des matériaux peuvent utiliser le This compound pour synthétiser des polymères aux propriétés uniques. Les polymères fluorés sont connus pour leur forte résistance aux solvants, aux acides et aux bases, ainsi que pour leur stabilité thermique .

Protéomique : Modification des protéines

En protéomique, ce composé peut être utilisé pour modifier les protéines ou les peptides. L’atome de fluor peut être utilisé comme une sonde dans les études de RMN 19F, fournissant des informations sur la structure et la dynamique des protéines .

Développement de pesticides : Synthèse de pesticides fluorés

L’industrie agricole tire parti de la synthèse de pesticides fluorés, qui présentent souvent une activité et une sélectivité accrues. Le This compound peut être un précurseur clé dans le développement de ces composés .

Science de l’environnement : Traceurs pour les études de pollution

Les composés fluorés peuvent agir comme des traceurs dans les études environnementales pour suivre le mouvement et la distribution des polluants. La signature unique du fluor permet une détection sensible dans diverses matrices .

Chimie analytique : Agent de dérivatisation pour la LC-MS

En chimie analytique, le This compound peut être utilisé comme agent de dérivatisation pour améliorer la détection de certains composés dans les analyses de chromatographie liquide-spectrométrie de masse (LC-MS) .

Biologie chimique : Étude des voies biologiques

Enfin, en biologie chimique, les chercheurs peuvent utiliser ce réactif pour étudier les voies biologiques impliquant des réactions d’estérification. Il peut contribuer à comprendre le rôle des composés fluorés dans les systèmes biologiques .

Mécanisme D'action

Safety and Hazards

While specific safety data for Ethyl 4-chloro-3-fluorobenzoylformate is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Analyse Biochimique

Biochemical Properties

Ethyl 4-chloro-3-fluorobenzoylformate plays a significant role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, which catalyze the hydrolysis of ester bonds . The interaction between ethyl 4-chloro-3-fluorobenzoylformate and these enzymes can lead to the formation of intermediate products that are crucial for further biochemical processes .

Cellular Effects

Ethyl 4-chloro-3-fluorobenzoylformate has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, the compound may modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-chloro-3-fluorobenzoylformate involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity . For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thereby reducing the enzyme’s activity . Additionally, ethyl 4-chloro-3-fluorobenzoylformate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-chloro-3-fluorobenzoylformate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 4-chloro-3-fluorobenzoylformate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of ethyl 4-chloro-3-fluorobenzoylformate vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . At higher doses, it can exhibit significant biological activity, including potential toxic or adverse effects . For example, high doses of ethyl 4-chloro-3-fluorobenzoylformate may lead to cellular toxicity, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

Ethyl 4-chloro-3-fluorobenzoylformate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450 oxidases . These enzymes catalyze the breakdown of the compound into smaller metabolites, which can then enter different metabolic pathways . The interaction of ethyl 4-chloro-3-fluorobenzoylformate with these enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of ethyl 4-chloro-3-fluorobenzoylformate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, ethyl 4-chloro-3-fluorobenzoylformate can bind to specific proteins that facilitate its distribution to different cellular compartments . This localization can influence the compound’s activity and function within the cell .

Subcellular Localization

Ethyl 4-chloro-3-fluorobenzoylformate exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This targeting is often mediated by post-translational modifications or specific targeting signals within the compound’s structure . The subcellular localization of ethyl 4-chloro-3-fluorobenzoylformate can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSOIZKCUZXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374502 | |

| Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-56-9 | |

| Record name | Ethyl 4-chloro-3-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

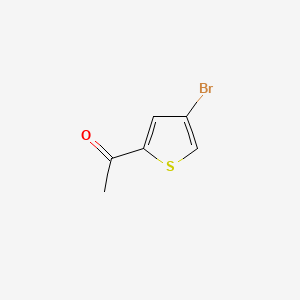

![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)